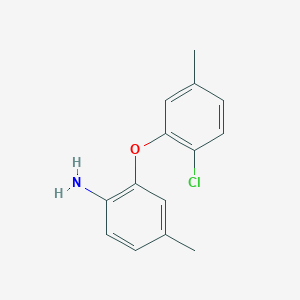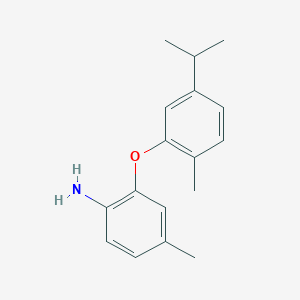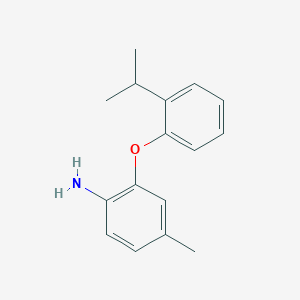
2-(2-Isopropylphenoxy)-4-methylaniline
Descripción general
Descripción
2-(2-Isopropylphenoxy)-4-methylaniline, also known as 2-IPMA, is an organic compound that is used in a variety of scientific research applications. It is a colorless, crystalline solid with a melting point of about 132°C and a boiling point of about 232°C. 2-IPMA is a synthetic compound, and is a derivative of aniline, a compound that is widely used in the pharmaceutical industry. 2-IPMA has been studied and used in a variety of scientific research applications, including biochemical and physiological research.
Aplicaciones Científicas De Investigación
2-(2-Isopropylphenoxy)-4-methylaniline has been used in a variety of scientific research applications, including biochemical and physiological research. It has been used to study the effects of drugs on the human body, as well as the effects of environmental toxins on the body. It has also been used to study the effects of various hormones on the body, as well as the effects of various enzymes on the body. Additionally, 2-(2-Isopropylphenoxy)-4-methylaniline has been used to study the effects of various drugs on the nervous system and the effects of various drugs on the cardiovascular system.
Mecanismo De Acción
2-(2-Isopropylphenoxy)-4-methylaniline works by binding to certain receptors in the body, which then triggers a cascade of biochemical and physiological effects. The exact mechanism of action is not yet fully understood, but it is believed that 2-(2-Isopropylphenoxy)-4-methylaniline binds to certain receptors in the body that are involved in the regulation of various biochemical and physiological processes. This binding then triggers a cascade of biochemical and physiological effects that can be used to study the effects of drugs on the body.
Biochemical and Physiological Effects
2-(2-Isopropylphenoxy)-4-methylaniline has been studied for its effects on the body. It has been shown to have a variety of biochemical and physiological effects, including the regulation of various hormones and enzymes, the modulation of various neurotransmitters, and the regulation of various metabolic pathways. Additionally, 2-(2-Isopropylphenoxy)-4-methylaniline has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2-Isopropylphenoxy)-4-methylaniline has several advantages for lab experiments. It is a relatively stable compound, and is not easily degraded by heat or light. Additionally, it is a relatively non-toxic compound, making it safe to handle in the laboratory. However, 2-(2-Isopropylphenoxy)-4-methylaniline is a relatively expensive compound, making it cost prohibitive for some experiments. Additionally, it is not always easy to synthesize, making it difficult to obtain in large quantities.
Direcciones Futuras
The future of 2-(2-Isopropylphenoxy)-4-methylaniline is promising. It has been used in a variety of scientific research applications, and there are many potential future directions for the compound. One potential future direction is the development of new drugs or therapies based on the compound. Additionally, 2-(2-Isopropylphenoxy)-4-methylaniline could be used to develop new diagnostic tools or treatments for various medical conditions. Additionally, 2-(2-Isopropylphenoxy)-4-methylaniline could be used to study the effects of various environmental toxins on the body, as well as the effects of various hormones and enzymes on the body. Finally, 2-(2-Isopropylphenoxy)-4-methylaniline could be used to study the effects of various drugs on the nervous system and the cardiovascular system.
Propiedades
IUPAC Name |
4-methyl-2-(2-propan-2-ylphenoxy)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c1-11(2)13-6-4-5-7-15(13)18-16-10-12(3)8-9-14(16)17/h4-11H,17H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDMRWBNNBDTNBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N)OC2=CC=CC=C2C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Isopropylphenoxy)-4-methylaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



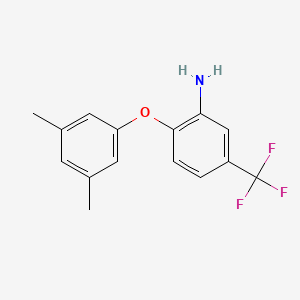
![2-[4-(Tert-pentyl)phenoxy]-5-(trifluoromethyl)-phenylamine](/img/structure/B3172121.png)

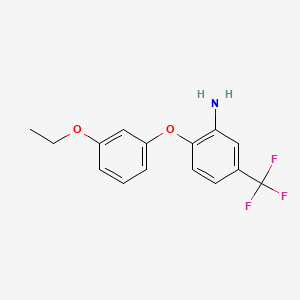
![2-[2-(Dimethylamino)ethoxy]-5-methylaniline](/img/structure/B3172134.png)
![2-[2-(3-Methylphenoxy)ethyl]piperidine](/img/structure/B3172151.png)
![2-[(4-Chloro-1-naphthyl)oxy]-5-methylphenylamine](/img/structure/B3172170.png)
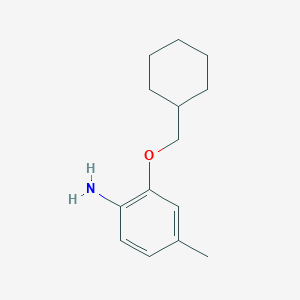
![N-[3-(2-Amino-5-methylphenoxy)propyl]-N,N-dimethylamine](/img/structure/B3172185.png)

